2-(4-Chloro-3-nitrobenzoyl)benzoic acid

Description

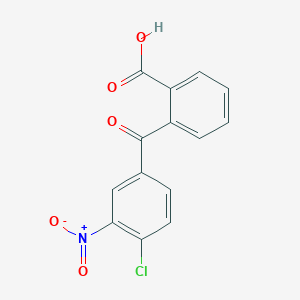

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-nitrobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO5/c15-11-6-5-8(7-12(11)16(20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITAQDHCJBLSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058925 | |

| Record name | Benzoic acid, 2-(4-chloro-3-nitrobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-54-1 | |

| Record name | 2-(4-Chloro-3-nitrobenzoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chloro-3-nitrobenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 85-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(4-chloro-3-nitrobenzoyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(4-chloro-3-nitrobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-3-nitrobenzoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-CHLORO-3-NITROBENZOYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GY4PM962I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Deep Dive: 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid

Topic: 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CAS 85-54-1) Content Type: Technical Whitepaper / Synthetic Guide Audience: Senior Organic Chemists, Process Engineers, and Medicinal Chemists.

Strategic Intermediate for Anthraquinone Scaffolds and SNAr Diversification

Executive Summary & Chemical Identity

2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CAS 85-54-1 ) is a high-value aromatic intermediate primarily utilized in the synthesis of anthraquinone dyes (e.g., Indanthrone derivatives) and as a versatile scaffold in medicinal chemistry.[1][2][3]

Structurally, it represents a "masked" anthraquinone. It possesses a unique reactivity profile due to the 4-chloro-3-nitro substitution pattern on the benzoyl ring. The chlorine atom, flanked by an ortho-nitro group and a para-carbonyl linkage, is highly activated toward Nucleophilic Aromatic Substitution (SNAr), making this compound a potent electrophile for library diversification in drug discovery.

| Property | Data |

| CAS Number | 85-54-1 |

| IUPAC Name | 2-(4-Chloro-3-nitrobenzoyl)benzoic acid |

| Synonyms | 4-Chloro-3-nitrobenzophenone-2'-carboxylic acid |

| Molecular Formula | C₁₄H₈ClNO₅ |

| Molecular Weight | 305.67 g/mol |

| Melting Point | 198.0 – 202.0 °C |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in DMSO, Methanol, dilute Alkali; Insoluble in Water |

Synthesis & Mechanistic Pathways

The industrial synthesis of CAS 85-54-1 is a classic example of sequential electrophilic aromatic substitution, requiring precise regiochemical control.

The Synthetic Route

The synthesis proceeds in two distinct stages:

-

Friedel-Crafts Acylation: Reaction of phthalic anhydride with chlorobenzene.

-

Regioselective Nitration: Introduction of the nitro group.

Step 1: Friedel-Crafts Acylation

Phthalic anhydride reacts with chlorobenzene in the presence of Aluminum Chloride (AlCl₃).

-

Insight: Chlorobenzene is an ortho/para director. However, steric hindrance from the bulky anhydride electrophile overwhelmingly favors the para attack.

-

Product: 2-(4-chlorobenzoyl)benzoic acid (CAS 85-56-3).

Step 2: Nitration (The Critical Step)

The intermediate 2-(4-chlorobenzoyl)benzoic acid is subjected to mixed-acid nitration (HNO₃/H₂SO₄).

-

Mechanistic Logic: The benzoyl group is a strong electron-withdrawing group (EWG), deactivating the ring meta to it. The Chlorine atom is an ortho/para director (deactivating but directing).

-

Position 2 (ortho to C=O): Sterically blocked.

-

Position 3 (ortho to Cl): Activated by Cl, meta to C=O. Favored.

-

Position 5 (meta to Cl): Deactivated by both groups.

-

-

Result: The nitro group installs exclusively at position 3, yielding the target 2-(4-Chloro-3-nitrobenzoyl)benzoic acid .

Visualization of the Pathway

The following diagram illustrates the synthesis and the subsequent cyclization potential.

Figure 1: Synthetic genealogy of CAS 85-54-1, highlighting its origin and downstream transformations.

Detailed Experimental Protocols

Note: These protocols are synthesized from standard industrial methodologies for benzoic acid derivatives. Always perform a risk assessment before replication.

Protocol A: Laboratory Scale Nitration

Objective: Convert 2-(4-chlorobenzoyl)benzoic acid to CAS 85-54-1.

-

Preparation of Mixed Acid: In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, cool 100 mL of conc. H₂SO₄ to 0–5°C using an ice-salt bath. Slowly add 35 mL of fuming HNO₃ (d=1.5), maintaining temperature below 10°C.

-

Addition: Slowly add 50 g of 2-(4-chlorobenzoyl)benzoic acid portion-wise over 45 minutes.

-

Critical Control Point: The reaction is exothermic. If the temperature exceeds 30°C during addition, oxidative side reactions increase, darkening the product.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1).

-

Quenching: Pour the reaction mass slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Purification: Filter the solid. Wash with cold water until the filtrate is neutral (pH 7). Recrystallize from Ethanol or Acetic Acid to obtain high-purity crystals (mp ~200°C).

Protocol B: Cyclization to Anthraquinone (Downstream Application)

Objective: Ring closure to form 2-chloro-1-nitroanthraquinone.

-

Dissolve 10 g of CAS 85-54-1 in 50 mL of 20% Oleum (fuming sulfuric acid).

-

Heat the mixture to 130–150°C for 1 hour.

-

Cool and pour onto ice. Filter the resulting anthraquinone precipitate.

Key Applications in R&D and Drug Development

The "Activated Chlorine" Advantage (SNAr)

For medicinal chemists, CAS 85-54-1 is not just a dye intermediate; it is a scaffold for rapid library generation .

-

Reactivity: The Chlorine atom at position 4 is activated by:

-

The ortho-Nitro group (Strong -R, -I effect).

-

The para-Ketone linkage (Strong -R, -I effect).

-

-

Utility: This makes the chlorine extremely labile. It can be displaced by primary and secondary amines, thiols, or alkoxides under mild conditions before cyclization.

-

Workflow:

-

Perform SNAr on CAS 85-54-1 with a functionalized amine (e.g., an amino acid ester or a piperazine).

-

Cyclize the resulting intermediate to form complex, amino-substituted anthraquinones (potential DNA intercalators or kinase inhibitors).

-

Pathway Visualization: SNAr Diversification

Figure 2: Mechanism of Nucleophilic Aromatic Substitution utilizing the labile chlorine atom.[6]

Safety & Handling (E-E-A-T)

As a nitro-aromatic compound, CAS 85-54-1 requires strict adherence to safety protocols.

-

Health Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Potential sensitizer.

-

Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable if impurities are present. Do not distill the crude reaction mixture dry.

-

Storage: Store in a cool, dry place away from strong bases and reducing agents.

-

Self-Validating Safety Check: Before scaling up nitration, always perform a DSC (Differential Scanning Calorimetry) test on the reaction mass to identify onset temperatures of decomposition.

References

-

Royal Society of Chemistry. Nitration of 2-(3-chloro-4-methylbenzoyl)benzoic acid (Analogous Chemistry). [Link]

-

National Institute of Standards and Technology (NIST). Mass Spectral Data and Chemical Properties. [Link]

Sources

A Comprehensive Guide to the Spectral Analysis of 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid

This technical guide provides an in-depth exploration of the spectral data for 2-(4-Chloro-3-nitrobenzoyl)benzoic acid, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document offers not only a repository of spectral information but also a detailed rationale behind the acquisition and interpretation of this data, underscoring our commitment to scientific integrity and expertise.

Introduction to 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid: A Molecule of Interest

2-(4-Chloro-3-nitrobenzoyl)benzoic acid, with the molecular formula C₁₄H₈ClNO₅, is a substituted benzophenone derivative. Its structure incorporates a benzoic acid moiety linked to a 4-chloro-3-nitrophenyl group through a carbonyl bridge. This unique arrangement of functional groups—a carboxylic acid, a ketone, a chloro substituent, and a nitro group—gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions. Understanding its spectral characteristics is paramount for researchers utilizing this compound in the synthesis of novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid is anticipated to exhibit a complex pattern of signals in the aromatic region, arising from the seven protons distributed across two phenyl rings. The chemical shifts are influenced by the electronic effects of the substituents on each ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Chloro-3-nitrobenzoyl)benzoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6' | ~8.2 - 8.4 | d | ~2 |

| H-2' | ~7.9 - 8.1 | dd | ~8, 2 |

| H-5' | ~7.7 - 7.9 | d | ~8 |

| H-3 to H-6 | ~7.4 - 7.8 | m | - |

| COOH | ~10 - 13 | br s | - |

Predicted data is based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

The proton on the nitro- and chloro-substituted ring are expected to be the most downfield due to the strong electron-withdrawing effects of these groups. The protons on the benzoic acid ring will likely appear as a complex multiplet. The carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift, and its position can be concentration-dependent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, revealing the chemical environment of each of the 14 carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Chloro-3-nitrobenzoyl)benzoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~194 - 196 |

| C=O (Carboxylic Acid) | ~165 - 168 |

| Aromatic C-NO₂ | ~148 - 150 |

| Aromatic C-Cl | ~135 - 137 |

| Quaternary Aromatic Carbons | ~130 - 140 |

| Tertiary Aromatic Carbons | ~125 - 135 |

Predicted data is based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

Use an appropriate relaxation delay (e.g., 5 seconds) to ensure full relaxation of all protons for accurate integration.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid will be characterized by the vibrational modes of its key functional groups.

Table 3: Predicted IR Absorption Bands for 2-(4-Chloro-3-nitrobenzoyl)benzoic acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Broad, Strong |

| ~3100 - 3000 | C-H stretch | Aromatic | Medium |

| ~1700 - 1680 | C=O stretch | Carboxylic Acid | Strong |

| ~1670 - 1650 | C=O stretch | Ketone | Strong |

| ~1600, 1475 | C=C stretch | Aromatic Ring | Medium |

| ~1530, 1350 | N-O stretch (asymmetric & symmetric) | Nitro Group | Strong |

| ~1300 - 1200 | C-O stretch | Carboxylic Acid | Medium |

| ~1100 - 1000 | C-Cl stretch | Aryl Halide | Medium |

Predicted data is based on established group frequencies and analysis of similar molecular structures.

The very broad O-H stretch of the carboxylic acid is a hallmark of this functional group and is due to hydrogen bonding. The two distinct C=O stretching frequencies for the carboxylic acid and the ketone will be prominent features. The strong absorptions corresponding to the nitro group are also highly characteristic.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of solid samples with minimal preparation.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid 2-(4-Chloro-3-nitrobenzoyl)benzoic acid powder onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the built-in press to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum Data

For 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (C₁₄H₈ClNO₅), the exact mass is 305.0091 g/mol .

Table 4: Predicted Key Mass Fragments for 2-(4-Chloro-3-nitrobenzoyl)benzoic acid

| m/z | Proposed Fragment |

| 305/307 | [M]⁺˙ (Molecular ion peak with isotopic pattern for Cl) |

| 288/290 | [M - OH]⁺ |

| 260/262 | [M - COOH]⁺ |

| 259/261 | [M - NO₂]⁺ |

| 183/185 | [Cl(NO₂)C₆H₃CO]⁺ |

| 139/141 | [ClC₆H₄CO]⁺ (from rearrangement and loss of nitrobenzoic acid) |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Predicted fragmentation is based on established fragmentation rules for aromatic ketones, carboxylic acids, and nitro compounds.

The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak. The fragmentation is likely to be initiated by cleavage of the bonds adjacent to the carbonyl groups and the loss of small, stable neutral molecules or radicals such as OH, COOH, and NO₂.

Experimental Protocol for Electron Ionization (EI)-Mass Spectrometry

EI is a hard ionization technique that leads to significant fragmentation, providing rich structural information.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

Conclusion

The comprehensive spectral analysis of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid, encompassing NMR, IR, and Mass Spectrometry, provides a robust framework for its unequivocal identification and characterization. While experimental data for this specific molecule is not widely published, a predictive approach based on the well-understood principles of spectroscopy and comparison with structurally analogous compounds offers a reliable and scientifically sound method for its analysis. The protocols and predicted data presented in this guide serve as a valuable resource for researchers, enabling them to confidently work with this important chemical intermediate.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Technical Guide: IR Spectroscopic Characterization of 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid

[1]

Executive Summary

2-(4-Chloro-3-nitrobenzoyl)benzoic acid is a critical intermediate in the synthesis of anthraquinone dyes and potential pharmaceutical pharmacophores.[1] Its characterization via Infrared (IR) spectroscopy presents a unique challenge due to the ring-chain tautomerism inherent to 2-benzoylbenzoic acid derivatives.[1] This guide provides a detailed assignment of vibrational modes, distinguishes between the open-chain (keto-acid) and cyclic (lactol) forms, and offers a validated protocol for quality control.

Structural Context & Tautomerism

Before interpreting the spectrum, the analyst must understand the dynamic structure of the analyte. In the solid state, 2-benzoylbenzoic acid derivatives exist in an equilibrium between two forms:

-

Open-Chain Form (Keto-Acid): Contains a free carboxylic acid and a diaryl ketone.[1]

-

Cyclic Lactol Form (Hydroxyphthalide): Formed by the nucleophilic attack of the carboxylate oxygen on the ketone carbonyl.

Impact on IR Spectrum:

-

Open Form: Displays two distinct carbonyl peaks (Acid ~1690 cm⁻¹, Ketone ~1670 cm⁻¹).

-

Cyclic Form: Displays a single, high-frequency carbonyl peak (Lactone ~1750 cm⁻¹) and an alcoholic O-H stretch.[1]

Note: The presence of electron-withdrawing groups (NO₂ and Cl) on the benzoyl ring increases the electrophilicity of the ketone carbonyl, theoretically favoring the cyclic lactol form. However, commercial samples and standard preparations often precipitate as the open-chain form or a mixture.

Structural Workflow Diagram

The following diagram illustrates the synthesis pathway and the critical spectroscopic decision points.

Caption: Synthesis and spectroscopic validation workflow distinguishing tautomeric forms.

Experimental Methodology

To ensure reproducible results, the following protocol adheres to rigorous analytical standards.

Sample Preparation[1][2]

-

Technique A: KBr Pellet (Preferred for Resolution)

-

Ratio: 1–2 mg sample per 200 mg spectroscopic grade KBr.

-

Grinding: Grind to a fine powder (<2 µm particle size) to minimize Christiansen effect (scattering).

-

Pressing: Apply 8–10 tons of pressure under vacuum to remove moisture.[1]

-

-

Technique B: ATR (Attenuated Total Reflectance)

-

Crystal: Diamond or ZnSe.[1]

-

Note: ATR spectra typically show slight peak shifts (lower wavenumbers) compared to transmission KBr due to depth of penetration effects.

-

Instrumentation Parameters

Spectral Analysis & Interpretation

The following assignments assume the Open-Chain (Keto-Acid) form, which is the standard reference state for this CAS number.

Functional Group Region (4000–1500 cm⁻¹)

| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |

| 2500–3300 | Broad, Med | O-H Stretch (Acid) | Characteristic "fermi resonance" shape of carboxylic acid dimers.[1] Overlaps with C-H stretches.[1] |

| 3050–3100 | Weak | C-H Stretch (Aromatic) | sp² hybridized C-H bonds on the benzene rings. |

| 1690–1710 | Strong | C=O Stretch (Acid) | The carboxylic acid carbonyl. In the solid state, this forms stable dimers, lowering the frequency from monomeric values (~1760). |

| 1670–1685 | Strong | C=O Stretch (Ketone) | The bridging benzophenone carbonyl. Note: This is shifted higher than unsubstituted benzophenone (1660 cm⁻¹) due to the electron-withdrawing inductive effect (-I) of the Nitro and Chloro groups on the adjacent ring. |

| 1580–1600 | Medium | C=C Ring Stretch | Aromatic skeletal vibrations (breathing modes).[1] |

| 1530–1550 | Strong | NO₂ Asymmetric Stretch | A critical diagnostic peak.[1] The nitro group withdraws electrons, creating a stiff, high-intensity dipole oscillation.[1] |

Fingerprint Region (1500–400 cm⁻¹)

| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |

| 1340–1360 | Strong | NO₂ Symmetric Stretch | Paired with the 1530 band.[1] The separation between Asym and Sym stretches confirms the nitro group's electronic environment. |

| 1250–1300 | Strong | C-O Stretch (Acid) | Coupled vibration of the C-O single bond and O-H in-plane bending. |

| 1050–1090 | Weak/Med | C-Cl Stretch (Aromatic) | Often difficult to isolate due to ring vibrations, but typically appears as a sharp band in this region. |

| 800–900 | Medium | C-H Out-of-Plane (OOP) | Diagnostic of substitution patterns.[1] • 1,2-Disubstitution (Acid Ring): ~740–760 cm⁻¹.• 1,2,4-Trisubstitution (Nitro Ring): ~820–840 cm⁻¹.[1] |

| 700–750 | Medium | C-Cl Stretch | Secondary band often attributed to C-Cl vibrations in polychlorinated aromatics.[1] |

Mechanistic Insights & Troubleshooting

The "Lactol" Trap

If your spectrum shows a strong band at 1750–1770 cm⁻¹ and lacks the ketone peak at 1675 cm⁻¹, your sample has crystallized in the cyclic lactol form (pseudo-ester).

-

Cause: Recrystallization from polar protic solvents can favor the lactol.

-

Remediation: Dissolving in dilute NaOH (forming the open acyclic carboxylate salt) and re-precipitating with HCl often resets the equilibrium to the open acid form.

Impurity Profiling[1]

-

Precursor (2-(4-chlorobenzoyl)benzoic acid): Lack of NO₂ peaks at 1535/1350 cm⁻¹.[1]

-

Isomer (2-(2-chloro-5-nitrobenzoyl)...): Shifts in the Fingerprint region (OOP bends) due to different substitution patterns.

-

Moisture: Broad band >3400 cm⁻¹ unrelated to the acid OH.

References

-

NIST Chemistry WebBook. IR Spectrum of 2-Benzoylbenzoic acid (Parent Molecule). National Institute of Standards and Technology.[1][4] [Link]

-

PubChem Database. 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CID 24851747).[1] National Center for Biotechnology Information.[1] [Link]

-

Organic Syntheses. Friedel-Crafts Acylation Principles for Benzoylbenzoic Acids. Org.[1][5][6] Synth. 1921, 1,[7] 82. [Link]

-

SpectraBase. IR Spectrum of 4-Chloro-3-nitrobenzoic acid (Fragment Reference). Wiley Science Solutions.[1] [Link]

Sources

- 1. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. znaturforsch.com [znaturforsch.com]

- 4. Benzoic acid, 2-nitro- [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid - Google Patents [patents.google.com]

A Researcher's Guide to the Procurement and Quality Assessment of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid

Abstract

This guide provides an in-depth technical overview of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CAS No. 85-54-1), a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Aimed at researchers, chemists, and drug development professionals, this document details the compound's chemical properties, common synthetic routes, and critical considerations for its procurement. It offers a comparative analysis of prominent suppliers and outlines a robust, self-validating protocol for incoming quality control (QC) to ensure the integrity of research and development pipelines.

Introduction to 2-(4-Chloro-3-nitrobenzoyl)benzoic acid

2-(4-Chloro-3-nitrobenzoyl)benzoic acid is a benzophenone derivative characterized by its trifunctional nature: a carboxylic acid, a ketone, and an aromatic nitro-chloro moiety. This unique combination of functional groups makes it a versatile and valuable building block in organic synthesis.

Chemical Properties: [1][2][3][4]

-

CAS Number: 85-54-1

-

Molecular Formula: C₁₄H₈ClNO₅

-

Molecular Weight: 305.67 g/mol

-

Appearance: White to pale cream or light yellow powder/crystal.[1][2]

-

Melting Point: Typically in the range of 196-203°C.[1]

-

Synonyms: 4-Chloro-3-nitrobenzophenone-2'-carboxylic Acid.[2]

Its primary utility lies in its role as a precursor. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or diazotization. The carboxylic acid and ketone functionalities offer further sites for chemical modification, enabling the construction of complex molecular architectures. Notably, it is used as an intermediate in the synthesis of various organic chemicals, including indanthrone derivatives.[3] While some related compounds have been investigated for roles in anticancer drugs and agricultural chemicals, the primary value of this specific molecule remains as a foundational synthetic intermediate.[5][6][7]

Synthesis and Manufacturing Insights

A sound understanding of a chemical's synthesis is paramount for anticipating potential impurities and establishing relevant quality control metrics. The most prevalent route to 2-(4-Chloro-3-nitrobenzoyl)benzoic acid is the Friedel-Crafts acylation of phthalic anhydride with a suitable chloro-nitrobenzene derivative, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

Common Synthetic Pathway: Friedel-Crafts Acylation

The core of the synthesis involves the electrophilic aromatic substitution reaction between phthalic anhydride and 1-chloro-2-nitrobenzene.

-

Activation: The Lewis acid catalyst (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of phthalic anhydride, forming a highly electrophilic acylium ion complex.

-

Nucleophilic Attack: The electron-rich aromatic ring of the chloro-nitrobenzene attacks the acylium ion, forming a new carbon-carbon bond. The substitution occurs ortho to the carboxylic acid group that is formed upon workup.

-

Workup: The reaction is quenched, typically with an acidic aqueous solution, which hydrolyzes the aluminum complexes and protonates the carboxylate to yield the final product.

The starting material, 4-chloro-3-nitrobenzoic acid, is itself typically prepared via the nitration of p-chlorobenzoic acid using a mixture of nitric and sulfuric acids.[8]

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to a purified, verified final product.

Caption: High-level workflow for synthesis and purification.

Key Process Parameters and Potential Impurities

The causality behind experimental choices is critical. The reaction temperature must be carefully controlled to prevent side reactions, such as polysubstitution or charring. The purity of the starting materials is also crucial. Impurities in the 1-chloro-2-nitrobenzene can lead to isomeric byproducts that are often difficult to separate from the desired product.

Potential Impurities Include:

-

Unreacted starting materials.

-

Isomeric benzoylbenzoic acids resulting from substitution at different positions.

-

Byproducts from side reactions catalyzed by the Lewis acid.

Sourcing and Procurement: A Guide to Chemical Suppliers

Selecting a reliable supplier is a critical, self-validating step in any research workflow. The choice should not be based on price alone but on a holistic assessment of quality, documentation, and service.

Criteria for Supplier Selection

-

Purity Specification: Look for suppliers offering high purity, typically >97% or >98%, verified by methods like HPLC or titration.[1][2]

-

Analytical Documentation: A trustworthy supplier will provide a lot-specific Certificate of Analysis (CoA) with key analytical data (e.g., NMR, HPLC purity, melting point).[2][9]

-

Available Scale: Ensure the supplier can provide quantities suitable for your needs, from lab-scale (grams) to pilot-scale (kilograms).

-

Reputation and Traceability: Established suppliers often have more robust quality management systems.

Supplier Comparison

The following table summarizes offerings from several prominent global suppliers. This is not an exhaustive list but represents a cross-section of the market.

| Supplier | Purity Specification | Available Quantities | Noteworthy Information |

| Thermo Fisher Scientific (Alfa Aesar) | ≥97.5% (Titration) | 50 g, 250 g | Provides detailed specifications including appearance and melting point range.[1] |

| TCI Chemicals | >97.0% (HPLC & Titration) | 5 g, 25 g, 250 g | Offers clear data on purity analysis methods and structural confirmation by NMR.[2] |

| Sigma-Aldrich (Merck) | 98% | Varies by catalog number | Provides a literature melting point and multiple catalog entries. |

| Sarex | Not specified (Typical) | Bulk (e.g., 20 kg) | A manufacturer focused on larger quantities, positioned for industrial applications.[3] |

| Santa Cruz Biotechnology | Not specified | Research quantities | Primarily for biochemical research use; CoA available for lot-specific data.[9] |

| ChemicalBook Aggregators | Varies by listing | Varies | Lists numerous, primarily China-based, suppliers; requires individual vetting.[10] |

Quality Control and Verification Protocol

Trust in a starting material must be earned through verification. An incoming QC protocol is a self-validating system that prevents costly delays and ensures experimental reproducibility.

Recommended Analytical Workflow

Upon receipt of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid, the following step-by-step protocol is recommended to verify its identity and purity against the supplier's CoA.

Caption: Recommended workflow for incoming material qualification.

Step-by-Step Experimental Protocols

1. Melting Point Determination:

-

Objective: To verify the thermal properties of the material, which is a good indicator of purity.

-

Procedure:

-

Place a small, dry sample into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat at a rate of ~1-2°C per minute near the expected melting point.

-

Record the temperature range from the first appearance of liquid to complete liquefaction.

-

-

Expected Result: A sharp melting range consistent with the supplier's specification (e.g., 198-202°C).[2] A broad or depressed melting range suggests impurities.

2. ¹H-NMR Spectroscopy:

-

Objective: To confirm the chemical structure and identify any organic impurities.

-

Procedure:

-

Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Process the data and integrate the peaks.

-

-

Expected Result: The spectrum should show a complex aromatic region consistent with the 8 protons of the structure. The integration ratios should be correct, and there should be no significant signals from residual solvents or isomeric impurities. TCI Chemicals explicitly notes that their product's structure is confirmed by NMR.[2]

3. High-Performance Liquid Chromatography (HPLC):

-

Objective: To quantify the purity of the compound.

-

Procedure:

-

Develop a suitable reversed-phase HPLC method (e.g., C18 column with a mobile phase of acetonitrile and water with 0.1% TFA).

-

Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL).

-

Inject the solution and monitor at a suitable UV wavelength (e.g., 254 nm).

-

Calculate the area percentage of the main peak.

-

-

Expected Result: The purity should be ≥97%, consistent with the supplier's claim.[2][11]

Handling and Safety

As a standard laboratory chemical, 2-(4-Chloro-3-nitrobenzoyl)benzoic acid requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[2][12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents and strong bases.[3][12]

-

Hazards: May cause skin and serious eye irritation.[13][14] Consult the Safety Data Sheet (SDS) provided by the supplier for complete hazard information.[12]

Conclusion

2-(4-Chloro-3-nitrobenzoyl)benzoic acid is a critical intermediate whose quality directly impacts the success of multi-step syntheses. A procurement strategy that extends beyond simple purchasing to include diligent supplier selection and robust, in-house quality verification is essential for scientific integrity. By implementing the analytical protocols described herein, researchers can ensure the material meets the stringent requirements of their work, thereby safeguarding the validity and reproducibility of their results.

References

-

2-(4-Chloro-3-nitrobenzoyl) benzoic acid | C14H8ClNO5 . Sarex. Available at: [Link]

-

The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri . Royal Society of Chemistry. Available at: [Link]

-

2-(4-CHLORO-3-NITROBENZOYL)BENZOIC ACID | CAS 85-54-1 . Molbase. Available at: [Link]

-

A--Preparation of 4-chloro-3-nitrobenzoic acid . PrepChem.com. Available at: [Link]

-

2-(4-Chloro-3-Nitrobenzoyl)Benzoic Acid 97.0%(HPLC) . PureSynth. Available at: [Link]

-

p-NITROBENZOYL CHLORIDE . Organic Syntheses. Available at: [Link]

- CN113767913A - Application of a kind of 2-[(4-chloro-3-nitrophenyl) sulfonamido] benzoic acid in preparing insect growth regulator. Google Patents.

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.

-

Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand . MDPI. Available at: [Link]

Sources

- 1. A13605.30 [thermofisher.com]

- 2. 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid | 85-54-1 | TCI AMERICA [tcichemicals.com]

- 3. Cas No. 85-54-1 | 2-(4-Chloro-3-nitrobenzoyl) benzoic acid | C14H8ClNO5 - Sarex [sarex.com]

- 4. 2-(4-CHLORO-3-NITROBENZOYL)BENZOIC ACID | CAS 85-54-1 [matrix-fine-chemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. CN113767913A - Application of a kind of 2-[(4-chloro-3-nitrophenyl) sulfonamido] benzoic acid in preparing insect growth regulator - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. prepchem.com [prepchem.com]

- 9. scbt.com [scbt.com]

- 10. 2-(4-Chloro-3-nitrobenzoyl)benzoic acid | 85-54-1 [chemicalbook.com]

- 11. pure-synth.com [pure-synth.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid in Organic Synthesis

Introduction: A Versatile Building Block for Complex Scaffolds

2-(4-Chloro-3-nitrobenzoyl)benzoic acid is a highly functionalized aromatic ketone and carboxylic acid derivative. Its strategic placement of electron-withdrawing nitro and chloro groups, coupled with the reactive carboxylic acid and ketone moieties, makes it a valuable intermediate in the synthesis of complex organic molecules. The inherent reactivity of its distinct functional groups allows for a stepwise and regioselective elaboration, providing access to a diverse range of molecular architectures.

This guide provides an in-depth exploration of the synthesis and primary applications of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid, with a focus on its pivotal role as a precursor to anthraquinone-based compounds. The protocols detailed herein are designed to be robust and reproducible, offering researchers in organic synthesis and drug development a practical resource for leveraging this versatile reagent.

Table 1: Physicochemical Properties of 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid

| Property | Value |

| CAS Number | 85-54-1 |

| Molecular Formula | C₁₄H₈ClNO₅ |

| Molecular Weight | 305.67 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 198-202 °C |

| Synonyms | 4-Chloro-3-nitrobenzophenone-2'-carboxylic acid |

Core Synthesis Pathway: A Stepwise Approach

The synthesis of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid and its subsequent conversion to key intermediates involves a logical three-step process, commencing with the nitration of a readily available starting material.

Caption: Overall synthetic workflow for 2-(4-Chloro-3-nitrobenzoyl)benzoic acid.

Part I: Synthesis of 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid

The primary route to the title compound is a Friedel-Crafts acylation reaction. This classic carbon-carbon bond-forming reaction utilizes an acyl chloride to introduce a keto group onto an aromatic ring, mediated by a Lewis acid catalyst.[1][2]

Step 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid

The precursor, 4-chloro-3-nitrobenzoic acid, is synthesized via the electrophilic nitration of p-chlorobenzoic acid.

Protocol 1: Nitration of p-Chlorobenzoic Acid

-

Materials:

-

p-Chlorobenzoic acid (1 mole)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Deionized water

-

-

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0 °C using an ice bath and slowly add p-chlorobenzoic acid with stirring.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of p-chlorobenzoic acid, maintaining the reaction temperature between 10 °C and 25 °C.[2]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

-

Carefully pour the reaction mixture over a large volume of crushed ice.

-

The product, 4-chloro-3-nitrobenzoic acid, will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with cold deionized water, and dry under vacuum.

-

-

Expected Outcome: A high yield of 4-chloro-3-nitrobenzoic acid as a solid with a melting point of 178-180 °C.[2]

Step 2: Formation of 4-Chloro-3-nitrobenzoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride to facilitate the Friedel-Crafts reaction.

Protocol 2: Acyl Chloride Formation

-

Materials:

-

4-Chloro-3-nitrobenzoic acid (1 mole)

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer

-

Heating mantle

-

-

Procedure:

-

To a round-bottom flask containing 4-chloro-3-nitrobenzoic acid, add an excess of thionyl chloride (or a stoichiometric amount of PCl₅).

-

Gently reflux the mixture with stirring until the evolution of HCl and SO₂ gases ceases (typically 1-2 hours).

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-chloro-3-nitrobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

-

Step 3: Friedel-Crafts Acylation with Phthalic Anhydride

This is the key step where the benzoyl moiety is attached to the benzoic acid backbone.

Protocol 3: Synthesis of 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid

-

Materials:

-

Phthalic anhydride (1 mole)

-

4-Chloro-3-nitrobenzoyl chloride (1 mole)

-

Anhydrous aluminum chloride (AlCl₃) (a stoichiometric amount is required)[3]

-

Anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane)

-

Hydrochloric acid (HCl), dilute solution

-

Crushed ice

-

-

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a gas trap

-

Powder funnel

-

Heating mantle

-

-

Procedure:

-

In a large three-necked flask, suspend phthalic anhydride and anhydrous aluminum chloride in the chosen anhydrous solvent.

-

With vigorous stirring, slowly add the 4-chloro-3-nitrobenzoyl chloride to the suspension.

-

Heat the reaction mixture gently to initiate the reaction, which is often accompanied by the evolution of HCl gas. Maintain a moderate temperature (e.g., 50-60 °C) for several hours until the reaction is complete.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The product will precipitate. If an organic solvent was used, it can be removed by steam distillation or separated.

-

Collect the solid product by filtration, wash with dilute HCl and then with water.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Part II: Application in the Synthesis of Anthraquinone Derivatives

A primary and highly valuable application of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid is its use as a precursor for the synthesis of substituted anthraquinones. These compounds are the core structures of many synthetic dyes and have applications in medicinal chemistry. The synthesis involves a two-step process: reduction of the nitro group followed by intramolecular cyclization.

Caption: Conversion of the title compound to an anthraquinone derivative.

Step 1: Reduction to 2-(3-Amino-4-chlorobenzoyl)benzoic Acid

The nitro group is selectively reduced to an amine, which is essential for the subsequent cyclization step.

Protocol 4: Catalytic Hydrogenation

-

Materials:

-

2-(4-Chloro-3-nitrobenzoyl)benzoic acid (1 mole)

-

Raney Nickel (catalytic amount)

-

Organic solvent (e.g., ethyl acetate or ethanol)[4]

-

Hydrogen gas (H₂)

-

-

Equipment:

-

Parr hydrogenator or a similar hydrogenation apparatus

-

Filtration setup

-

-

Procedure:

-

In the reaction vessel of a hydrogenation apparatus, dissolve or suspend 2-(4-Chloro-3-nitrobenzoyl)benzoic acid in the chosen organic solvent.

-

Carefully add the Raney nickel catalyst.

-

Seal the apparatus, purge with nitrogen, and then introduce hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 1-5 hours.[4]

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and must be handled with care, preferably kept wet with solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(3-amino-4-chlorobenzoyl)benzoic acid. This product is often of sufficient purity for the next step.

-

Step 2: Cyclization to 1-Amino-4-chloroanthraquinone

The amino-benzoylbenzoic acid undergoes an intramolecular electrophilic substitution reaction in the presence of a strong acid to form the tricyclic anthraquinone core.

Protocol 5: Acid-Catalyzed Cyclization

-

Materials:

-

2-(3-Amino-4-chlorobenzoyl)benzoic acid (1 mole)

-

Oleum (fuming sulfuric acid, e.g., 20%)

-

Boric acid (optional, but can improve yield and purity)

-

Ice water

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Thermometer

-

-

Procedure:

-

Carefully add 2-(3-amino-4-chlorobenzoyl)benzoic acid to oleum in a round-bottom flask with stirring. Boric acid can be added at this stage.

-

Slowly heat the mixture to a temperature in the range of 120-160 °C. The exact temperature and time will depend on the substrate and acid concentration.

-

Hold the reaction at this temperature for several hours until the cyclization is complete. The reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to below 100 °C and then carefully pour it into a large volume of ice water.

-

The 1-amino-4-chloroanthraquinone will precipitate as a colored solid.

-

Collect the product by filtration, wash thoroughly with water until the washings are neutral, and dry.

-

Further purification can be achieved by recrystallization.

-

Part III: Characterization and Spectroscopic Data

Accurate characterization of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid is crucial for its use in synthesis. Below are the expected spectroscopic features.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A complex pattern of aromatic protons. The protons on the benzoic acid ring will likely appear as a multiplet. The protons on the chloro-nitro-substituted ring will be distinct, with their chemical shifts influenced by the electron-withdrawing groups. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Two carbonyl carbon signals (one for the ketone and one for the carboxylic acid) will be present at downfield chemical shifts (>165 ppm). Aromatic carbons will appear in the range of 120-150 ppm. The carbons directly attached to the nitro and chloro groups will show characteristic shifts. |

| IR Spectroscopy | A broad O-H stretch for the carboxylic acid will be observed around 3000 cm⁻¹. Two distinct C=O stretching bands will be present: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the ketone (~1650-1680 cm⁻¹). Strong asymmetric and symmetric stretching bands for the nitro group will appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed. Fragmentation patterns will likely involve the loss of H₂O, CO, and NO₂. A mass spectrum of the title compound shows a molecular ion at m/z 305, with other significant fragments. |

Conclusion and Future Perspectives

2-(4-Chloro-3-nitrobenzoyl)benzoic acid is a key synthetic intermediate with well-established utility, particularly in the synthesis of anthraquinone derivatives which are foundational to the dye industry and have potential applications in medicinal chemistry. The protocols outlined in this guide provide a comprehensive framework for its synthesis and subsequent transformations. The strategic arrangement of functional groups in this molecule also opens avenues for its use in the synthesis of other heterocyclic systems and as a scaffold in the development of novel bioactive compounds. Further research into the derivatization of its amino-anthraquinone products could lead to the discovery of new functional materials and therapeutic agents.

References

- CN105906521A - Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)

- CN107935876B - Preparation method of 2-(3-amino-4-chlorobenzoyl)

- EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google P

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])

-

3 - Organic Syntheses Procedure. (URL: [Link])

-

2-(3-Amino-4-chlorobenzoyl)benzoic Acid) | Pharmaffiliates. (URL: [Link])

- US1963069A - Preparation of 1-benzoyl-amino-4-chloro-anthraquinone - Google P

-

A--Preparation of 4-chloro-3-nitrobenzoic acid - PrepChem.com. (URL: [Link])

- US3880892A - Production of 1-amino-4-hydroxyanthraquinones substituted in the 2- and/or 3-positions - Google P

-

Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (URL: [Link])

-

Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene - YouTube. (URL: [Link])

-

Anthraquinone dyes. Part IV. Nitration of 2-(3-chloro-4-methyl-benzoyl)benzoic acid. (URL: [Link])

-

Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. (URL: [Link])

-

Anthraquinone dyes. Part III. Nitration of toluoylbenzoic acid and cyclisation of the corresponding amino-acids to amino-derivatives of 2-methylanthraquinone - Journal of the Chemical Society C: Organic (RSC Publishing). (URL: [Link])

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

-

4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem. (URL: [Link])

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P

-

Synthesis of 1-amino-anthraquinone - European Patent Office - EP 0499451 A1. (URL: [Link])

-

Friedel–Crafts reaction - Wikipedia. (URL: [Link])

-

2056 THE FRIEDEL AND CRAFTS REACTION WITH PHTHALIC ANHYDRIDE Heller' pointed out that in the preparation of o-benzoylbenzoic aci - Zenodo. (URL: [Link])

-

Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (URL: [Link])

-

How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps - Quora. (URL: [Link])

-

List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate. (URL: [Link])

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. (URL: [Link])

Sources

Application Note: Chemoselective Reduction of 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid

Abstract & Strategic Overview

This application note details the chemoselective reduction of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CAS 85-54-1) to 2-(3-Amino-4-chlorobenzoyl)benzoic acid (CAS 118-04-7) . This transformation is a critical intermediate step in the synthesis of phthalimidine-based diuretics, most notably Chlorthalidone .

The primary synthetic challenge is chemoselectivity . The substrate contains three reducible functionalities:

-

Nitro group (

): The target for reduction. -

Aryl Chloride (

): Susceptible to hydrogenolysis (dechlorination), particularly with Palladium catalysts. -

Benzophenone Ketone (

): Susceptible to reduction to an alcohol or methylene, though generally less reactive than the nitro group under standard conditions.

This guide presents two validated protocols designed to maximize yield while suppressing the formation of the critical impurity: 2-(3-amino-benzoyl)benzoic acid (Des-chloro impurity) .

Reaction Mechanism & Selectivity Logic

The reduction of the nitro group must occur without compromising the aryl chloride. Standard catalytic hydrogenation using Pd/C is contraindicated due to the rapid oxidative addition of Palladium into the C-Cl bond, leading to hydrodehalogenation.

Chemoselectivity Analysis[1]

-

Raney Nickel (Ra-Ni): The preferred heterogeneous catalyst. Unlike Pd, Ra-Ni exhibits a lower affinity for aryl-chloride oxidative addition under mild pressures, allowing for selective nitro reduction.

-

Iron/Acid (Béchamp): A classic electron-transfer mechanism. This method is virtually inert toward aryl chlorides and ketones under aqueous acidic conditions, making it the most robust method for selectivity, albeit with higher waste generation.

Impurity Pathways

The following diagram illustrates the target pathway versus the critical failure mode (dechlorination).

Caption: Reaction network showing the selective pathway (Green) vs. hydrodehalogenation risks (Red).

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Industrial/Scalable)

Best for: Large-scale synthesis, clean workup, minimal waste.

Reagents & Equipment:

-

Substrate: 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (1.0 equiv)

-

Catalyst: Raney Nickel (Active, slurry in water/alcohol), 10-20 wt% loading.

-

Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH). EtOAc is preferred to suppress esterification side-reactions if the acid is free.

-

Hydrogen Source:

gas (Balloon or low pressure < 5 bar).

Step-by-Step Procedure:

-

Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 10.0 g of substrate in 100 mL of Ethyl Acetate.

-

Catalyst Addition: Carefully add 1.5 g of Raney Nickel slurry. Safety Note: Raney Nickel is pyrophoric when dry. Keep wet at all times.

-

Purge: Seal the vessel. Purge with Nitrogen (

) three times, then with Hydrogen ( -

Reaction: Pressurize to 3 bar (approx 45 psi)

. Heat to 40°C. Stir vigorously (1000 rpm) to eliminate mass transfer limitations. -

Monitoring: Monitor

uptake. Reaction typically completes in 2–4 hours. Check HPLC for disappearance of nitro-SM. -

Workup:

-

Cool to room temperature (RT) and vent

. -

Filter the mixture through a Celite pad to remove the catalyst. Keep catalyst wet for disposal.

-

Concentrate the filtrate under reduced pressure to yield a yellow/off-white solid.

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

Critical Control Points:

-

Temperature: Do not exceed 60°C; higher temps increase risk of dechlorination.

-

Pressure: Keep < 10 bar. High pressure favors hydrogenolysis.

Protocol B: Iron/Acid Reduction (Béchamp Type)

Best for: High selectivity requirements, laboratory scale, or when hydrogenation equipment is unavailable.

Reagents:

-

Substrate: 1.0 equiv

-

Reductant: Iron Powder (3.0 - 5.0 equiv), fine mesh (325 mesh preferred).

-

Acid Catalyst: Acetic Acid (solvent/reactant mix) or dilute HCl (0.1 equiv) in Ethanol/Water.

Step-by-Step Procedure:

-

Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

-

Slurry: Charge 10.0 g substrate, 50 mL Ethanol, and 15 mL Water. Add 5.5 g Iron powder.

-

Activation: Heat the mixture to 60°C. Slowly add 1.0 mL conc. HCl (or use 50 mL Acetic Acid as solvent instead of EtOH/Water for homogenous reduction).

-

Reaction: Heat to reflux (approx 78-80°C). The reaction is exothermic; monitor temperature. Stir for 2–3 hours.

-

Monitoring: TLC (System: EtOAc/Hexane 1:1) or HPLC.

-

Workup:

-

Basify the hot mixture to pH 9-10 using 10% NaOH or

to precipitate Iron salts as Iron oxides/hydroxides. -

Filter hot through Celite. Wash the cake with hot ethanol.

-

Acidify the filtrate with HCl to pH 3–4 to precipitate the amino-acid product.

-

Filter the solid, wash with cold water, and dry.

-

Quantitative Comparison of Methods

| Feature | Method A: Raney Ni Hydrogenation | Method B: Iron/Acid Reduction |

| Selectivity (Cl retention) | High (if T < 50°C) | Excellent (Intrinsic) |

| Yield | 90 - 95% | 85 - 92% |

| Scalability | Excellent (Batch/Flow) | Moderate (Solids handling) |

| Waste Profile | Low (Catalyst recycling) | High (Iron sludge disposal) |

| Safety | No pressurized gas | |

| Cost | Low operating cost | Low reagent cost |

Analytical Quality Control (HPLC)

To ensure the integrity of the reduction, the following HPLC method is recommended for separating the starting material, product, and des-chloro impurity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

-

Retention Order (Typical):

-

Des-chloro Amino Impurity (More polar due to loss of Cl)

-

Target Amino Product

-

Nitro Starting Material (Late eluting, non-polar)

-

Process Workflow Diagram

Caption: Decision tree and process flow for the synthesis of the target amino acid.

References

- Preparation method of 2-(3-amino-4-chlorobenzoyl) benzoic acid. Patent CN107935876B. Google Patents.

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 2007, 37(16). Available at: [Link]

-

Selective Reduction of Nitroaromatic Compounds. Organic Chemistry Portal. Available at: [Link]

- Synthesis of Chlorthalidone Precursors.BenchChem Technical Notes. (Contextual inference from search results regarding CAS 118-04-7).

2-(4-Chloro-3-nitrobenzoyl)benzoic acid as a precursor for bioactive molecules

Application Note & Protocols

Topic: 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid as a Versatile Precursor for the Synthesis of Bioactive Acridone Scaffolds

Abstract: 2-(4-Chloro-3-nitrobenzoyl)benzoic acid is a highly functionalized aromatic ketone that serves as a pivotal precursor in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring a reactive nitro group and a strategically positioned chlorine atom on one ring, and a carboxylic acid on the other, makes it an ideal starting material for constructing complex heterocyclic systems. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of this precursor for the synthesis of acridone derivatives. Acridone alkaloids and their synthetic analogs are a significant class of compounds known for a wide spectrum of biological activities, including anticancer, antiviral, and antimalarial properties.[1][2] This guide details the step-by-step protocols for the transformation of the title compound into a core acridone scaffold, explains the mechanistic rationale behind the experimental choices, and discusses the biological significance of the resulting molecules.

Introduction: The Strategic Value of the Precursor

The design of novel therapeutic agents often relies on the efficient synthesis of core molecular scaffolds that can be readily diversified. 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CAS RN: 85-54-1) is such a scaffold.[3] Its structure is primed for a powerful two-step transformation: the reduction of its nitro group to a nucleophilic amine, followed by an intramolecular cyclization to form the rigid, planar tricyclic system of acridone. The resulting chloro-substituted acridone is not merely an endpoint but a further platform for modification, enabling the creation of diverse chemical libraries for biological screening. This document provides the foundational protocols to leverage this precursor for the development of novel bioactive compounds.

Physicochemical Properties of the Precursor

| Property | Value | Reference |

| IUPAC Name | 2-(4-Chloro-3-nitrobenzoyl)benzoic acid | - |

| Synonyms | 4-Chloro-3-nitrobenzophenone-2'-carboxylic Acid | [3] |

| CAS Number | 85-54-1 | [3] |

| Molecular Formula | C₁₄H₈ClNO₅ | [3] |

| Molecular Weight | 305.67 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 198-201 °C |

Synthesis of the Precursor: Friedel-Crafts Acylation

The most logical and established method for synthesizing 2-benzoylbenzoic acid derivatives is the Friedel-Crafts acylation.[4][5] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, catalyzed by a Lewis acid. For the title compound, this involves the reaction of 4-chloro-3-nitrobenzoyl chloride with benzene or, more practically, 4-chloro-3-nitrobenzoic acid with benzene in the presence of a strong acid catalyst that also acts as a dehydrating agent. A related patent describes the synthesis of 3-nitro-4-chloro benzophenone via a Friedel-Crafts reaction, supporting this approach.[6]

Caption: Workflow for Precursor Synthesis.

Core Application: Transformation into the Bioactive Acridone Scaffold

The primary application of 2-(4-chloro-3-nitrobenzoyl)benzoic acid is its conversion into a substituted acridone. This transformation is a cornerstone of heterocyclic synthesis and proceeds via a reliable two-step sequence.

Caption: Overall synthetic pathway to the Acridone core.

Protocol 1: Selective Reduction of the Nitro Group

Causality: The conversion of the electron-withdrawing nitro group into a nucleophilic amino group is the critical activating step. This new amine is perfectly positioned to attack the carboxylic acid (or its activated form) in the subsequent cyclization step. Catalytic hydrogenation is a clean and efficient method for this reduction. The reduction of 2-(4-chloro-3-nitrobenzoyl)benzoic acid in the presence of various catalysts has been previously investigated, confirming the feasibility of this step.

Materials:

-

2-(4-Chloro-3-nitrobenzoyl)benzoic acid

-

Palladium on carbon (10% Pd/C), 5 mol%

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Inert gas (Nitrogen or Argon)

-

Celite® for filtration

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (balloon setup or Parr shaker)

-

Buchner funnel and filter flask

Step-by-Step Methodology:

-

Setup: In a round-bottom flask of appropriate size, dissolve 1.0 equivalent of 2-(4-chloro-3-nitrobenzoyl)benzoic acid in a suitable solvent (e.g., methanol).

-

Inerting: Carefully add 5 mol% of 10% Pd/C catalyst to the solution. The flask should be purged with an inert gas (N₂ or Ar) to remove oxygen, as hydrogen is flammable and the catalyst can be pyrophoric.

-

Hydrogenation: Evacuate the inert gas and introduce hydrogen gas via a balloon or by connecting the flask to a Parr hydrogenator.

-

Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully purge the flask with inert gas again to remove excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(3-amino-4-chlorobenzoyl)benzoic acid, which is often used in the next step without further purification.

Protocol 2: Acid-Catalyzed Intramolecular Cyclization (Ullmann Acridone Synthesis)

Causality: This step is a classic example of an intramolecular electrophilic aromatic substitution, often referred to as the Ullmann Acridine Synthesis.[7] A strong, dehydrating acid such as polyphosphoric acid (PPA) or concentrated sulfuric acid serves a dual purpose: it protonates the carboxylic acid, activating it towards nucleophilic attack, and it removes the water molecule formed during the ring closure, driving the reaction to completion.

Materials:

-

2-(3-Amino-4-chlorobenzoyl)benzoic acid (from Protocol 1)

-

Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

-

Ice water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

Equipment:

-

High-temperature reaction vessel (e.g., thick-walled round-bottom flask)

-

Mechanical stirrer or robust magnetic stirrer

-

Heating mantle with temperature control

-

Large beaker for quenching

-

Filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: Place the crude 2-(3-amino-4-chlorobenzoyl)benzoic acid into the reaction vessel. Add an excess of polyphosphoric acid (typically 10-20 times the weight of the substrate).

-

Heating: Heat the stirred mixture slowly to a temperature of 120-150 °C. The mixture will become a thick, viscous solution.

-

Reaction Monitoring: Maintain the temperature and stirring for 2-4 hours. The progress can be monitored by taking a small aliquot, quenching it in water, and analyzing by TLC. The formation of a highly fluorescent spot is often indicative of the acridone product.

-

Quenching (Critical Step): After the reaction is complete, cool the mixture to below 100 °C. In a well-ventilated fume hood, very cautiously pour the hot, viscous reaction mixture onto a large volume of crushed ice with vigorous stirring. This is a highly exothermic process.

-

Precipitation: A solid precipitate (the crude acridone) will form. Continue stirring until all the PPA is dissolved and the product is fully precipitated.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the slurry to neutralize the excess acid. Check the pH to ensure it is neutral or slightly basic (pH 7-8).

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral. The crude 2-chloroacridin-9(10H)-one can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Biological Significance and Derivatization Potential

Acridones represent a privileged scaffold in medicinal chemistry. Their planar structure allows them to intercalate between the base pairs of DNA, a mechanism that underpins the cytotoxic activity of many anticancer drugs.[2] Furthermore, they are known to inhibit key enzymes like topoisomerase and protein kinases.[2]

The synthesized 2-chloroacridin-9(10H)-one is a valuable intermediate for building a library of potential drug candidates. The chlorine atom can be displaced by various nucleophiles (amines, thiols, alcohols) via nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of diverse side chains to modulate biological activity and pharmacokinetic properties.

Caption: Derivatization of the acridone scaffold.

References

-

Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. MDPI. [Link]

- CN106045840A - Synthetic process of 2-benzoylbenzoic acid.

-

Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid). PrepChem.com. [Link]

-

Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Juniper Publishers. [Link]

-

4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

- US4431840A - Process for preparing 2-benzoylbenzoic acids.

-

How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Quora. [Link]

-

Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. PubMed Central. [Link]

- A kind of synthetic method of the chloro benzophenone of 3 nitro 4.

-

(PDF) DIFFERENT BIOLOGICAL ACTIVITIES AND STRUCTURE ACTIVITY STUDIES OF ACRIDINE AND ACRIDONE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. [Link]

-

Ullmann Acridine Synthesis. Scribd. [Link]

Sources

- 1. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid | 85-54-1 | TCI AMERICA [tcichemicals.com]

- 4. CN106045840A - Synthetic process of 2-benzoylbenzoic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]